REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH2:6][CH3:7])=[O:3].[OH:8][OH:9].[OH-:10].[Na+].[Na+].[Cl-]>>[CH2:5]([O:4][C:2]([O:8][O:9][C:2]([O:4][CH2:5][CH2:6][CH3:7])=[O:10])=[O:3])[CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
both centrifuges 18 and 30) and procedure of Example I (except that the temperature of reactor 14 is 25 ± 1° C.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OC(=O)OOC(=O)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |